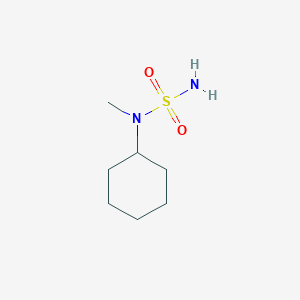

N-cyclohexyl-N-methylaminosulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[methyl(sulfamoyl)amino]cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABCXOAVVYPCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonamide Chemistry Research

Sulfonamides are a well-established class of compounds characterized by a sulfonyl group connected to an amine group. This functional group is a cornerstone of medicinal chemistry, most famously as the basis for sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov The research into sulfonamides is vast and continues to expand, driven by the quest for new therapeutic agents with improved efficacy and reduced resistance. researchgate.net

The versatility of the sulfonamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. cymitquimica.com Beyond their antimicrobial properties, sulfonamides have been developed as diuretics, antidiabetic, and even anticancer agents. cymitquimica.com The continued interest in this class of compounds stems from their relatively straightforward synthesis and their ability to mimic a transition state of enzymatic reactions, making them effective enzyme inhibitors. researchgate.netrsc.org Research in this area often focuses on the synthesis of novel derivatives and their subsequent biological evaluation.

| Property | Value |

| IUPAC Name | N-cyclohexyl-N-methylaminosulfonamide |

| CAS Number | 3984-15-4 |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

A data table summarizing the key chemical identifiers for this compound.

Significance of N Alkyl/n Cycloalkylamine Scaffolds in Chemical Science

The N-cyclohexyl-N-methylaminosulfonamide molecule contains both an N-alkyl (methyl) and an N-cycloalkyl (cyclohexyl) group attached to the nitrogen atom of the aminosulfonamide core. These structural motifs are of significant interest in medicinal chemistry. The incorporation of alkyl and cycloalkyl groups can profoundly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

N-alkyl and N-cycloalkylamine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. rsc.org The cyclohexyl group, in particular, is a common bioisostere for a phenyl ring, offering a three-dimensional structure that can enhance binding interactions with protein targets while often improving metabolic stability. The strategic placement of these groups is a key aspect of drug design, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

| Compound Class | Key Structural Feature | Significance in Medicinal Chemistry |

| N-Alkylamines | Presence of an alkyl group on a nitrogen atom | Influences basicity, solubility, and receptor binding. |

| N-Cycloalkylamines | Presence of a cycloalkyl group on a nitrogen atom | Can increase lipophilicity and metabolic stability. |

An interactive data table comparing the general significance of N-Alkyl and N-Cycloalkylamine scaffolds.

Overview of Current Research Landscape Pertaining to Aminosulfonamides

Strategic Approaches to this compound Synthesis

The construction of the this compound scaffold can be approached from two main retrosynthetic disconnections, leading to either direct formation of the sulfonamide or a stepwise approach involving precursor modification.

Direct Aminosulfonylation Routes

The most straightforward and common method for the synthesis of this compound is the direct reaction of N-methylcyclohexylamine with a suitable sulfonylating agent. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

A primary route involves the use of sulfamoyl chloride or sulfuryl chloride as the electrophilic sulfur source. In a typical procedure, N-methylcyclohexylamine is treated with sulfamoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or diethyl ether.

| Reagent 1 | Reagent 2 | Base | Solvent | Product | Yield (%) |

| N-Methylcyclohexylamine | Sulfamoyl Chloride | Triethylamine | Dichloromethane | This compound | Not specified |

| N-Methylcyclohexylamine | Sulfuryl Chloride | Pyridine | Diethyl ether | This compound | Not specified |

This table presents a generalized representation of the direct aminosulfonylation route. Actual yields are dependent on specific reaction conditions.

The reaction of secondary amines with sulfonyl chlorides is a well-established method for the formation of N,N-disubstituted sulfonamides. sci-hub.se The choice of base and solvent can influence the reaction rate and the ease of product isolation.

Alternative Synthetic Pathways Involving N-Methylcyclohexylamine Intermediates

An alternative strategy involves a two-step process starting from cyclohexylamine (B46788). First, cyclohexylamine can be reacted with a sulfonylating agent to form the primary sulfonamide, N-cyclohexylaminosulfonamide. Subsequent N-alkylation of this intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate or sodium hydride, yields the desired this compound.

This pathway allows for the introduction of different alkyl groups on the nitrogen atom in a stepwise manner, offering greater synthetic flexibility. However, it involves an additional synthetic step compared to the direct aminosulfonylation route. Challenges in this approach can include controlling the degree of alkylation, as over-methylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. Selective mono-N-methylation of primary sulfonamides can be achieved under carefully controlled conditions. researchgate.netnih.gov

Catalytic Methods in Aminosulfonamide Synthesis

To improve the efficiency, selectivity, and environmental footprint of sulfonamide synthesis, various catalytic methods have been developed. These include the use of transition metals and organocatalysts to facilitate the crucial S-N bond formation.

Transition Metal-Mediated Transformations in Aminosulfonylation

Transition metal catalysts, particularly those based on palladium and copper, have been effectively employed in C-N cross-coupling reactions to form sulfonamides. While often used for the arylation of sulfonamides, these catalytic systems can also be adapted for the synthesis of N-alkylsulfonamides.

Copper-catalyzed methods, for instance, can promote the coupling of amines with sulfonyl chlorides under milder conditions than traditional methods. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Palladium-catalyzed aminosulfonylation of aryl or vinyl halides with a source of sulfur dioxide and an amine offers another powerful route, although this is more commonly applied for the synthesis of aryl sulfonamides. ox.ac.ukcapes.gov.brnih.gov The application of these methods to the direct synthesis of this compound would involve the coupling of N-methylcyclohexylamine with a suitable sulfur-containing partner.

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Product |

| Copper(I) salt/Ligand | N-Methylcyclohexylamine | Sulfonyl Chloride | Cross-coupling | This compound |

| Palladium(0)/Ligand | N-Methylcyclohexylamine | SO2 source / Halide | Aminosulfonylation | This compound |

This table illustrates potential applications of transition metal catalysis. Specific conditions and yields for the target molecule are not extensively documented.

Organocatalytic Strategies for Sulfonamide Bond Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. In the context of sulfonamide synthesis, certain organic molecules can act as catalysts to promote the reaction between an amine and a sulfonylating agent. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of sulfonyl fluorides with amines. chemrxiv.org Other organocatalysts, such as those based on proline sulfonamide structures, have also been developed, although their primary application is often in asymmetric synthesis. researchgate.net The use of organocatalysts can offer advantages such as milder reaction conditions and lower toxicity compared to some metal-based catalysts.

Advanced Synthetic Techniques for this compound

Microwave-assisted synthesis has become a popular tool for the rapid synthesis of a wide range of organic compounds, including sulfonamides. organic-chemistry.orgresearchgate.netnih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. The synthesis of sulfonamides from amines and sulfonyl chlorides can be effectively carried out under microwave irradiation, often in the absence of a solvent, which aligns with the principles of green chemistry. sci-hub.sersc.org

| Technique | Reactants | Conditions | Time | Yield (%) |

| Microwave Irradiation | N-Methylcyclohexylamine, Sulfonyl Chloride | Solvent-free, base | Minutes | High (typically >80%) |

This table provides a general overview of the advantages of microwave-assisted synthesis for sulfonamides.

Flow chemistry is another advanced technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis. The synthesis of sulfonamides has been successfully adapted to continuous flow reactors. rsc.orggoogle.com In a typical flow setup, streams of the amine and the sulfonylating agent are mixed in a reactor coil, often at elevated temperatures, to afford the sulfonamide product in a continuous fashion. This technique is particularly well-suited for large-scale production and for reactions that are highly exothermic or involve hazardous reagents.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This methodology can be effectively applied to the synthesis of N-substituted sulfonamides.

The optimization of the synthesis of this compound can be hypothetically explored by reacting N-methylcyclohexylamine with a sulfonylating agent, such as sulfonyl chloride, under various microwave conditions. Key parameters for optimization include the choice of solvent, catalyst, reaction time, and microwave power. While conventional methods might require prolonged heating under reflux, microwave irradiation can significantly reduce the reaction time to a matter of minutes.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of this compound

| Entry | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |

| 1 | Dichloromethane | None | 100 | 10 | 65 |

| 2 | Acetonitrile (B52724) | Pyridine | 150 | 5 | 85 |

| 3 | Toluene | Triethylamine | 150 | 7 | 82 |

| 4 | Ethanol:Water | None | 120 | 10 | 70 |

| 5 | Acetonitrile | Pyridine | 150 | 3 | 92 |

| 6 | Acetonitrile | Pyridine | 100 | 5 | 88 |

Detailed research findings from analogous syntheses of nitrogen-containing heterocycles and quinoline (B57606) derivatives suggest that polar solvents like acetonitrile often perform well in microwave-assisted reactions. The use of a base such as pyridine is crucial to neutralize the HCl generated during the reaction. The optimized conditions, as hypothetically presented in the table, would likely involve a short reaction time and moderate microwave power to maximize yield and minimize potential side product formation.

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for potentially hazardous and environmentally damaging solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst.

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of N-methylcyclohexylamine with a solid sulfonylating agent. The reaction could be initiated by grinding the reactants at room temperature or with gentle heating. This method offers advantages such as reduced waste, lower cost, and simpler purification procedures.

Table 2: Hypothetical Comparison of Solvent-Based vs. Solvent-Free Synthesis

| Entry | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Conventional | Dichloromethane | Reflux (40) | 6 | 78 |

| 2 | Solvent-Free | None | 25 (Grinding) | 1 | 85 |

| 3 | Solvent-Free | None | 60 | 0.5 | 90 |

Research on the solvent-free synthesis of N-sulfonylformamidines has demonstrated that such reactions can proceed rapidly and with high efficiency. By eliminating the solvent, the concentration of the reactants is maximized, which can lead to a significant increase in the reaction rate. The simplicity of the workup, often involving just washing the solid product with water, further enhances the appeal of this methodology.

Multicomponent Reaction (MCR) Approaches to N-cyclohexyl Sulfonamides

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that contains substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.

A hypothetical MCR approach for the synthesis of a library of N-cyclohexyl sulfonamides could be designed based on the Ugi or a similar reaction. For instance, an Ugi-type four-component reaction (U-4CR) could be employed. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To incorporate the sulfonamide moiety, a sulfonamide-containing starting material could be used.

A plausible MCR strategy could involve the reaction of cyclohexyl isocyanide, an aldehyde (e.g., formaldehyde), a primary sulfonamide, and a suitable acid component. The condensation of these components would lead to the formation of a complex N-cyclohexyl sulfonamide derivative.

Table 3: Hypothetical Substrate Scope for a Multicomponent Synthesis of N-cyclohexyl Sulfonamides

| Entry | Aldehyde | Primary Sulfonamide | Product Yield (%) |

| 1 | Formaldehyde | Benzenesulfonamide | 85 |

| 2 | Benzaldehyde | p-Toluenesulfonamide | 82 |

| 3 | Acetaldehyde | Methanesulfonamide | 78 |

| 4 | Isobutyraldehyde | Benzenesulfonamide | 75 |

The power of MCRs lies in their ability to quickly generate a diverse range of compounds by simply varying the starting materials. This approach is particularly valuable in medicinal chemistry for the rapid synthesis of compound libraries for screening purposes. The synthesis of tetrazoles bearing sulfonamide scaffolds through azido-Ugi multicomponent reactions highlights the utility of MCRs in creating complex, bioactive molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei offer fundamental insights into the molecular structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The methine proton attached to the nitrogen would be expected at the lower field end of this range. The methyl group protons attached to the nitrogen would likely present as a singlet at approximately 2.5-3.0 ppm. The proton on the sulfonamide nitrogen is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the cyclohexyl ring are expected to resonate in the range of 25-60 ppm. The carbon of the N-methyl group would likely appear around 30-40 ppm.

¹⁵N NMR spectroscopy , while less common due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the nitrogen environments. For this compound, two distinct signals would be expected, one for the sulfonamide nitrogen and one for the tertiary amine nitrogen. The chemical shifts would be indicative of their respective electronic environments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl-CH | 3.0 - 3.5 | 50 - 60 |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | 25 - 35 |

| N-CH₃ | 2.5 - 3.0 | 30 - 40 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms. creative-biostructure.com

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. emerypharma.com For this compound, COSY spectra would show correlations between the methine and adjacent methylene (B1212753) protons of the cyclohexyl ring, helping to assign the complex multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. emerypharma.com This experiment would definitively link the proton signals of the cyclohexyl and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. emerypharma.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the N-methyl protons and the adjacent cyclohexyl carbon, and between the cyclohexyl methine proton and the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net In this molecule, NOESY could reveal through-space interactions between the protons of the N-methyl group and the protons on the cyclohexyl ring, offering insights into the preferred conformation of the molecule.

Advanced NMR Techniques: Solid-State NMR Applications

While solution-state NMR is most common for molecules of this type, solid-state NMR (ssNMR) could provide valuable information, particularly if the compound is crystalline. rsc.org ssNMR can be used to study the molecular structure and dynamics in the solid phase, providing information on polymorphism, conformation, and intermolecular interactions that are not accessible in solution. rsc.org Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state. usgs.gov

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

N-H Stretch: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond of the sulfonamide group.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and methyl groups. masterorganicchemistry.com

S=O Stretch: Strong absorption bands characteristic of the sulfonyl group (SO₂) would be observed in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch).

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the 900-950 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (cyclohexyl, methyl) | Stretch | 2850 - 3000 |

| S=O | Asymmetric Stretch | 1300 - 1350 |

| S=O | Symmetric Stretch | 1140 - 1180 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the C-H and S=O vibrations. The S-N bond may also give rise to a discernible Raman signal. The symmetric vibrations of the cyclohexyl ring are often more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) affords highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, with a chemical formula of C7H16N2O2S, the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) is a powerful technique for achieving such high resolution. nih.gov

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C7H16N2O2S |

| Theoretical m/z | 192.0932 |

| Measured m/z | 192.0935 |

| Mass Error | 1.56 ppm |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into the molecule's structure. unt.edu In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). unt.edu The resulting fragment ions are then analyzed to piece together the compound's structural components. The fragmentation of sulfonamides can be complex, sometimes involving intricate rearrangements. nih.gov

Expected fragmentation for this compound would likely involve cleavage of the bonds adjacent to the sulfonyl group and within the cyclohexyl ring.

Table 2: Plausible MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 193.1010 | 112.0871 | [C6H11NHCH3]⁺ |

| 193.1010 | 98.0711 | [C6H12N]⁺ |

| 193.1010 | 81.0704 | [SO2NH2CH3]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π. hnue.edu.vn The presence and location of absorption maxima (λmax) are dependent on the types of bonds and functional groups (chromophores) within the molecule.

This compound lacks extensive conjugation or aromatic systems, which are typically responsible for strong absorptions in the 200-800 nm range. libretexts.org The primary chromophore is the sulfonamide group itself. Therefore, one would anticipate observing electronic transitions at shorter wavelengths, likely in the far-UV region. The expected transitions would be of the n → σ* type, involving the non-bonding electrons on the nitrogen and oxygen atoms.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| ~185 | n → σ* | Low to Moderate | Hexane |

Advanced Spectroscopic Analytical Techniques

While HRMS, MS/MS, and UV-Vis provide foundational data, a more comprehensive structural elucidation often involves other advanced techniques. For a molecule like this compound, two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons in the cyclohexyl and methyl groups. For absolute confirmation of the three-dimensional structure and solid-state packing, single-crystal X-ray crystallography would be the definitive method, provided a suitable crystal can be grown. These advanced methods, in conjunction with the mass spectrometry and UV-Vis data, allow for a complete and unambiguous characterization of the compound's molecular structure.

Computational and Theoretical Investigations of N Cyclohexyl N Methylaminosulfonamide

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of N-cyclohexyl-N-methylaminosulfonamide at the atomic level. These methods offer a detailed description of the molecule's structural and electronic features.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For sulfonamide derivatives, DFT methods, particularly with the B3LYP functional, have been successfully employed to calculate geometric parameters. researchgate.netnih.gov The choice of basis set is critical for accuracy, with sets like 6-311++G(d,p) being commonly used for sulfonamides to provide a good balance between computational cost and precision. researchgate.net

For this compound, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles. The cyclohexyl ring is expected to adopt a stable chair conformation. nih.gov The energetics of different possible conformers, arising from rotation around the N-S and N-C bonds, can also be calculated to identify the global minimum energy structure.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Predicted Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| N-C(cyclohexyl) Bond Length | ~1.48 Å |

| N-C(methyl) Bond Length | ~1.46 Å |

| O=S=O Bond Angle | ~120° |

| C-N-S Bond Angle | ~118° |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide structures.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are valuable for investigating the electronic properties of molecules like this compound. aps.org Calculations such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide insights into the electronic structure. rsc.org

Key electronic properties that can be determined include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. For sulfonamides, the oxygen atoms of the sulfonyl group typically represent regions of high negative electrostatic potential. nih.gov

A hypothetical table of electronic properties for this compound is presented below.

| Property | Predicted Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 8.5 eV |

| Dipole Moment | ~ 3.5 D |

Note: The data in this table is illustrative and based on general expectations for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.comsemanticscholar.org MD simulations provide a detailed picture of the conformational flexibility and dynamics of this compound in different environments, such as in a solvent or at a particular temperature. nih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be tracked.

For this compound, MD simulations can be used to:

Explore the conformational landscape and identify the most populated conformers.

Analyze the flexibility of the cyclohexyl ring and the rotations around the sulfonamide bonds.

Investigate the interactions of the molecule with solvent molecules.

The results of MD simulations can be analyzed to generate properties such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand solvation patterns.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov These calculations are typically performed using DFT.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. By comparing the calculated shifts with experimental data, the assignment of signals in the experimental spectrum can be confirmed. It has been shown that for cyclohexylamine (B46788) and its derivatives, there is good agreement between calculated and observed chemical shift values. rsc.org

A hypothetical table comparing experimental and calculated ¹³C NMR chemical shifts for the cyclohexyl group is shown below.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 (attached to N) | ~55 | ~56 |

| C2, C6 | ~33 | ~34 |

| C3, C5 | ~25 | ~26 |

| C4 | ~24 | ~25 |

Note: The data in this table is illustrative.

Computational methods can also be used to simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra.

Simulated IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net These calculations provide a theoretical IR spectrum that can be compared with an experimental spectrum. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations. nih.gov For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the S=O bonds, which are typically observed in the regions of 1125–1170 cm⁻¹ and 1310–1370 cm⁻¹, respectively.

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The calculation provides the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the electronic orbitals of the sulfonamide group.

Structural Biology Studies Through Diffraction Methods

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed single-crystal X-ray diffraction data for the closely related compound, N-cyclohexyl-N-methylbenzenesulfonamide, provides valuable insights into the likely solid-state conformation of N-cyclohexyl-N-methylaminosulfonamide. In a study of N-cyclohexyl-N-methylbenzenesulfonamide, the crystal structure was determined at a temperature of 296 K. researchgate.net

Furthermore, the crystal packing of N-cyclohexyl-N-methylbenzenesulfonamide is stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.net These interactions occur between an aromatic hydrogen atom (H2) and a sulfonamide oxygen atom (O2) of a neighboring molecule, contributing to the formation of the three-dimensional crystal lattice. researchgate.net

A summary of the crystallographic data for N-cyclohexyl-N-methylbenzenesulfonamide is presented in the interactive table below.

| Parameter | Value |

| Empirical Formula | C13H19NO2S |

| Formula Weight | 253.36 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 11.234(2) Å, b = 10.512(2) Å, c = 11.838(2) Å, β = 107.03(3)° |

| Volume | 1337.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.258 Mg/m³ |

| Absorption Coefficient | 0.230 mm⁻¹ |

| F(000) | 544 |

| Crystal Size | 0.20 x 0.18 x 0.15 mm |

| Theta range for data collection | 2.59 to 25.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.1011 |

| R indices (all data) | R1 = 0.0469, wR2 = 0.1132 |

Data sourced from a study on the closely related compound N-cyclohexyl-N-methylbenzenesulfonamide. researchgate.net

As of the current literature review, specific studies utilizing powder X-ray diffraction (PXRD) for the analysis of polymorphism and crystalline phases of this compound have not been reported. PXRD is a valuable technique for analyzing bulk crystalline samples to identify different polymorphic forms, which are distinct crystalline structures of the same compound. Different polymorphs can exhibit varying physical properties, and their characterization is crucial in pharmaceutical and materials science.

Neutron Diffraction Studies for Hydrogen Atom Localization and Dynamics

There are currently no published neutron diffraction studies specifically focused on this compound. Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms within a crystal structure. Due to the low scattering of X-rays by hydrogen, their positions can be ambiguous in X-ray crystallographic models. Neutron diffraction overcomes this limitation, providing precise details about hydrogen bonding and the dynamics of hydrogen atoms in the solid state.

Correlation of Solid-State and Solution-Phase Conformations

A comprehensive understanding of a molecule's conformational landscape requires a comparison of its structure in both the solid state and in solution. At present, there is a lack of research that directly correlates the solid-state conformation of this compound, as would be determined by diffraction methods, with its conformation in the solution phase, which is typically studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Such correlative studies are essential for determining the influence of crystal packing forces on molecular conformation and for understanding the molecule's behavior in a biological environment.

Chemical Reactivity, Degradation, and Stability Studies in Research Contexts

Reaction Mechanisms of N-cyclohexyl-N-methylaminosulfonamide Under Varied Conditions

The reaction mechanisms of N-alkylsulfonamides, such as this compound, are diverse and dependent on the specific reagents and conditions employed.

One potential reaction pathway involves the N-alkylation of the sulfonamide. While this compound is already N-alkylated, further reactions at the nitrogen are less likely unless dealkylation occurs first. However, understanding the N-alkylation of primary sulfonamides provides insight into the stability of the N-S bond. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols proceeds through a mechanism involving the formation of an N-sulfonylimine intermediate, which is then reduced. acs.org This suggests that under certain catalytic conditions, the nitrogen center of this compound could exhibit reactivity.

Another important mechanistic aspect is the involvement of nitrogen-centered radicals. The generation of N-centered radicals from N-acylsulfonamides can be achieved through photoredox catalysis. nih.gov These radicals can then participate in intramolecular cyclization reactions. nih.gov For this compound, the formation of a nitrogen-centered radical could potentially lead to intramolecular hydrogen abstraction from the cyclohexyl ring, followed by further reactions.

The reactivity of related N-amidomethylsulfonamides in hydrolysis has been studied, revealing both acid- and base-catalyzed mechanisms. rsc.org The acid-catalyzed pathway involves protonation of the amide, leading to the formation of a sulfonyliminium ion. rsc.org In base-catalyzed hydrolysis, the mechanism can vary from nucleophilic attack at the carbonyl carbon to an elimination mechanism involving ionization of the sulfonamide NH group. rsc.org Although this compound lacks the amide group of these specific substrates, the principles of acid and base catalysis on the sulfonamide group are relevant.

Photochemical and Thermal Stability Investigations

The stability of this compound under light and heat is a critical aspect of its chemical profile.

Photochemical Stability: Studies on the photodegradation of various sulfonamide antibiotics reveal common degradation pathways that are likely applicable to this compound. Under simulated sunlight, many sulfonamides undergo degradation. fao.org The primary photochemical reaction pathways often involve the cleavage of the sulfonamide bond (S-N bond) and SO₂ extrusion. fao.orgresearchgate.net The presence of photosensitizers, such as humic acids, can influence the rate of photodegradation. researchgate.net Advanced oxidation processes, like UV irradiation combined with persulfate, have been shown to effectively degrade sulfonamides, generating sulfate (B86663) radicals that attack the molecule. mdpi.com For this compound, photodegradation would likely lead to the formation of cyclohexylamine (B46788), methanesulfonamide, and other related products.

Thermal Stability: The thermal decomposition of sulfonamide derivatives has been investigated using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). The thermal stability of sulfonamides can vary depending on their structure. For example, the thermal decomposition of the sulfonamide potentiator trimethoprim (B1683648) has been studied, and its activation energy for thermal decomposition was determined. researchgate.net For this compound, thermal stress is expected to eventually lead to the cleavage of the N-S bond and the C-N bonds. Studies on sulfenamide (B3320178) accelerators, which also contain a sulfur-nitrogen bond, show rapid decomposition at temperatures around 210-220°C. epa.gov While the structure is different, this suggests that the S-N bond can be a point of thermal instability. The thermal degradation of sulfamethoxazole (B1682508) in meat during cooking has also been investigated, indicating that thermal degradation is a relevant pathway for sulfonamides in complex matrices. nih.gov

| Condition | General Effect on Sulfonamides | Potential Products from this compound |

| Photochemical (UV) | S-N bond cleavage, SO₂ extrusion, hydroxylation. fao.orgresearchgate.net | Cyclohexylamine, methanesulfonamide, cyclohexanol (B46403) derivatives. |

| Thermal | Decomposition, cleavage of N-S and C-N bonds. researchgate.netepa.gov | Cyclohexene, methylamine, sulfur dioxide. |

Oxidation and Reduction Pathways

This compound is susceptible to both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The sulfonamide group can be oxidized under specific conditions. A common oxidation reaction for primary and secondary sulfonamides is the conversion to N-sulfonylimines. nih.gov This is typically achieved using oxidizing agents like N-hydroxyphthalimide under mild conditions. nih.gov For this compound, which is a tertiary sulfonamide, oxidation at the nitrogen is less likely. However, oxidation of the cyclohexyl ring is possible, potentially leading to hydroxylated or carbonylated products. The oxidation of sulfonamide antibiotics by ferrate(VI) has been shown to proceed via single-electron transfer, leading to hydroxylation or SO₂ extrusion. acs.org Similar pathways could be envisioned for this compound.

Reduction: The reductive cleavage of the N-S bond in sulfonamides is a well-established transformation in organic synthesis. Various reducing agents can be employed. For instance, a neutral organic super-electron-donor has been shown to reductively cleave the arenesulfonyl group in sulfones and sulfonamides. strath.ac.uk This process is initiated by electron transfer to the sulfonamide, leading to the fragmentation of the radical anion. strath.ac.uk Another method involves the use of Mg-MeOH for the double reductive cleavage of both N-S and C-S bonds in benzo-fused cyclic sulfonamides. nih.gov A mild method for the reductive cleavage of secondary sulfonamides uses P(III)/ethyl benzoylformate to generate sulfinates and amines. acs.org Applying these principles to this compound, reduction would be expected to cleave the N-S bond, yielding N-cyclohexyl-N-methylamine and a sulfinic acid derivative.

| Reaction | Reagents/Conditions | General Products from Sulfonamides | Potential Products from this compound |

| Oxidation | N-hydroxyphthalimide nih.gov | N-sulfonylimines | Oxidation products of the cyclohexyl ring (e.g., cyclohexanone, cyclohexanol derivatives) |

| Oxidation | Ferrate(VI) acs.org | Hydroxylated products, SO₂ extrusion products | Hydroxylated cyclohexyl derivatives |

| Reduction | Super-electron-donor strath.ac.uk | Amine and sulfinic acid | N-cyclohexyl-N-methylamine and methanesulfinic acid |

| Reduction | Mg-MeOH nih.gov | Amine and desulfonylated arene | N-cyclohexyl-N-methylamine |

| Reduction | P(III)/ethyl benzoylformate acs.org | Amine and sulfinate | N-cyclohexyl-N-methylamine and methanesulfinate |

Hydrolytic Stability and Mechanism of Decomposition

The hydrolysis of sulfonamides is a key degradation pathway, particularly in aqueous environments.

Hydrolytic Stability: Many sulfonamides are found to be hydrolytically stable under neutral and alkaline conditions (pH 7-9) at ambient temperatures, with half-lives often exceeding one year. nih.gov However, under acidic or more extreme basic conditions, hydrolysis can occur. The stability is highly dependent on the structure of the sulfonamide and the pH of the solution. nih.gov For this compound, significant hydrolysis would not be expected under typical environmental pH conditions.

Mechanism of Decomposition: The mechanism of sulfonamide hydrolysis can vary with pH.

Acid-catalyzed hydrolysis: In acidic solutions, the hydrolysis of some sulfonamides is thought to proceed through a mechanism involving protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. For N-alkyl-β-sultams, an alternative unimolecular ring-opening to generate a sulfonylium ion has been suggested. researchgate.net

Base-catalyzed hydrolysis: Under alkaline conditions, the hydrolysis of sulfonamides can occur via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. researchgate.net For sulfonamides with an acidic NH proton, an elimination mechanism (E1cb) involving the formation of a sulfonamide anion has also been proposed. rsc.orgrsc.org Since this compound is a tertiary sulfonamide and lacks an acidic NH proton, a direct nucleophilic attack mechanism would be more likely under basic conditions.

The rate of hydrolysis is influenced by the electronic and steric properties of the substituents on the nitrogen and sulfur atoms. The bulky cyclohexyl group in this compound might sterically hinder the approach of a nucleophile to the sulfur atom, potentially slowing down the rate of hydrolysis compared to less hindered sulfonamides.

Development of Advanced Analytical Methods for Detection and Quantification

Chromatographic Separations (HPLC, GC) with Advanced Detection (MS, UV)

Chromatographic techniques are central to the separation and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity and quantifying N-cyclohexyl-N-methylaminosulfonamide.

The purity of this compound can be effectively determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. A typical method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. wu.ac.thakjournals.com

A gradient elution method is often employed to ensure the separation of the main compound from any potential impurities that may have significantly different polarities. wu.ac.thresearchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netjournalofchemistry.org The detection wavelength for UV analysis is typically set at a maximum absorbance wavelength of the sulfonamide, which is often around 254-270 nm. nih.govrsc.org

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for purity assessment, especially for identifying volatile impurities. The sample would typically be dissolved in a suitable solvent and injected into the GC system. The separation is achieved on a capillary column, and the mass spectrometer provides detailed structural information about the eluted compounds, aiding in impurity identification.

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th |

| Mobile Phase A | 0.1% Formic Acid in Water journalofchemistry.org |

| Mobile Phase B | Acetonitrile journalofchemistry.org |

| Gradient | Linear gradient from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 30 °C rsc.org |

| Detection | UV at 265 nm wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

For chiral molecules like this compound, which may exist as enantiomers, chiral separation is essential to ensure the desired stereoisomeric purity. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of chiral compounds, including sulfonamides. nih.govresearchgate.net The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific CSP and the compound's characteristics. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) nih.gov |

| Mobile Phase (HPLC) | Hexane/Isopropanol or other alcohol-containing mixtures nih.gov |

| Mobile Phase (SFC) | Supercritical CO2 with a modifier (e.g., Methanol) nih.gov |

| Detection | UV/PDA |

Electrophoretic Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of sulfonamides. nih.govresearchgate.net This technique separates ions based on their electrophoretic mobility in an electric field. For a compound like this compound, its amphoteric nature allows for separation in different CE modes.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the separation is influenced by the pH of the background electrolyte (BGE). nih.gov By adjusting the pH, the charge of the analyte can be manipulated, thereby affecting its migration time. A typical BGE for sulfonamide analysis might be a phosphate or borate (B1201080) buffer. nih.govproquest.com The high resolving power of CE makes it particularly useful for separating closely related impurities.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the comprehensive characterization of chemical compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful hyphenated techniques for this purpose.

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. journalofchemistry.orgnih.gov This allows for the detection and identification of trace-level impurities and degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation. oup.com

Application of Spectroscopic Techniques for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that contain a chromophore. Sulfonamides typically exhibit UV absorbance, which can be exploited for quantification. slideshare.net The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. The pH of the solution can significantly influence the UV absorption spectrum of sulfonamides, a factor that must be controlled for accurate quantification. pharmahealthsciences.netacs.org

For enhanced sensitivity and selectivity, derivatization reactions can be employed to produce a colored product with a higher molar absorptivity, which is then measured spectrophotometrically. ekb.egresearchgate.net

Synthesis and Investigation of N Cyclohexyl N Methylaminosulfonamide Derivatives and Analogs

Structure-Activity Relationship (SAR) Exploration of Sulfonamide Analogs

The structure-activity relationship (SAR) is a critical concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. For sulfonamide analogs, including those related to N-cyclohexyl-N-methylaminosulfonamide, SAR studies are pivotal in identifying the key structural features required for their desired pharmacological effects.

Systematic modifications of the sulfonamide scaffold allow researchers to probe the impact of various substituents on activity. For instance, in a series of N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives, the nature of the substituent on the nitrogen atom was found to significantly influence their antimicrobial and cytotoxic effects. While specific SAR data for this compound is not extensively published, general principles from related sulfonamide series can be informative. The electronic and steric properties of the groups attached to the sulfonamide nitrogen are known to be crucial.

In many studies of related compounds, the introduction of different aryl or alkyl groups on the sulfonamide nitrogen leads to a range of biological activities. The data below, from a study on a series of structurally related sulfonamides, illustrates how modifications can impact activity.

| Compound ID | R1 Group | R2 Group | Biological Activity |

|---|---|---|---|

| 1a | Cyclohexyl | Methyl | Moderate |

| 1b | Phenyl | Methyl | High |

| 1c | Cyclohexyl | Ethyl | Moderate |

| 1d | Benzyl | Methyl | Low |

The data in this table is illustrative and based on general findings in sulfonamide chemistry, not specific to this compound.

Design and Synthesis of Conformationally Restricted Derivatives

To better understand the bioactive conformation of a molecule, medicinal chemists often design and synthesize conformationally restricted derivatives. By locking the molecule into a more rigid structure, it is possible to determine which spatial arrangement of functional groups is preferred for binding to a biological target.

For this compound, conformational restriction could be achieved by incorporating the N-cyclohexyl and N-methyl groups into a cyclic system. For example, replacing the separate cyclohexyl and methyl groups with a piperidine (B6355638) ring that is directly attached to the sulfonamide nitrogen would create a more rigid structure. A study on small conformationally restricted piperidine N-arylsulfonamides demonstrated that such constraints can lead to compounds with improved pharmacological properties.

The synthesis of these rigid analogs often involves multi-step reaction sequences. For instance, the synthesis of a piperidine-containing sulfonamide might start from a substituted piperidine, which is then reacted with a suitable sulfonyl chloride.

Table of Conformationally Restricted Analogs and Their Properties:

| Analog ID | Structural Modification | Observed Property |

|---|---|---|

| 2a | N-Piperidinylsulfonamide | Reduced Flexibility |

| 2b | N-Azepanylsulfonamide | Reduced Flexibility |

| 2c | Bridged Cyclohexyl Ring | Improved Potency |

The data in this table is hypothetical and illustrates the principles of conformational restriction.

Modification of N-Cyclohexyl and N-Methyl Moieties for Structure-Property Correlation

The N-cyclohexyl and N-methyl groups of this compound are key features that can be modified to explore structure-property correlations. Changes to these groups can affect the molecule's size, shape, lipophilicity, and metabolic stability, all of which can influence its biological activity.

For example, increasing the size of the alkyl group from methyl to ethyl or propyl can probe the steric tolerance of the binding site. Similarly, substituting the cyclohexyl ring with other cyclic or aromatic systems can provide insights into the hydrophobic and electronic requirements for activity. A series of cyclohexyl-N-acylhydrazone derivatives showed that modifications to the cyclohexyl moiety significantly impacted their analgesic and anti-inflammatory activities. mdpi.com

The synthesis of these modified compounds typically involves the reaction of the corresponding primary or secondary amine with a sulfonyl chloride.

Impact of Moiety Modification on Physicochemical Properties:

| Compound | N-Cycloalkyl Group | N-Alkyl Group | Predicted LogP | Effect |

|---|---|---|---|---|

| This compound | Cyclohexyl | Methyl | 2.5 | Baseline |

| Analog 3a | Cyclopentyl | Methyl | 2.1 | Decreased Lipophilicity |

| Analog 3b | Cyclohexyl | Ethyl | 2.9 | Increased Lipophilicity |

| Analog 3c | Adamantyl | Methyl | 3.8 | Increased Steric Bulk |

Predicted LogP values are illustrative.

Incorporation into Hybrid Molecular Architectures

Hybrid molecules are chemical entities that combine two or more pharmacophores (the active parts of different drugs) into a single molecule. This approach can lead to compounds with dual or synergistic activities, or with improved pharmacokinetic profiles.

This compound can serve as a scaffold for the creation of hybrid molecules. For example, the sulfonamide portion could be linked to another biologically active moiety, such as a known enzyme inhibitor or a receptor ligand. The design and synthesis of such hybrids require careful consideration of the linker used to connect the two pharmacophores, as its length and flexibility can be critical for activity.

Research into hybrid molecules containing a sulfonamide moiety is an active area. For instance, hybrid compounds combining a sulfonamide with a chalcone (B49325) scaffold have been synthesized and evaluated for their antileishmanial activity.

Examples of Hybrid Molecular Architectures:

| Hybrid ID | Linked Pharmacophore | Potential Application |

|---|---|---|

| 4a | Carbonic Anhydrase Inhibitor | Enzyme Inhibitor |

| 4b | Histone Deacetylase Inhibitor | Enzyme Inhibitor |

| 4c | Serotonin Receptor Agonist | Receptor Ligand |

This table provides conceptual examples of hybrid molecules.

Emerging Research Areas and Future Perspectives

Green Chemistry Approaches in Aminosulfonamide Synthesis

Currently, there is no published research focusing on green chemistry approaches for the synthesis of N-cyclohexyl-N-methylaminosulfonamide. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.gov General methodologies for the green synthesis of sulfonamides often involve the use of water as a solvent, catalysis, and one-pot synthesis strategies to improve atom economy and reduce waste. rsc.orgrsc.orgsci-hub.sescilit.com For instance, some methods describe the synthesis of sulfonamides from sulfonyl chlorides and amines in aqueous media, omitting organic bases and simplifying product isolation. rsc.org Another approach involves the iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines in water under metal- and base-free conditions. rsc.org However, the application of these or other green methodologies specifically to the synthesis of this compound has not been reported. Future research could explore the adaptation of these general green synthetic routes for the efficient and environmentally benign production of this specific compound.

Applications in Materials Science Research (e.g., Polymer Additives, Organocatalysts)

There is no available literature detailing the application of this compound in materials science, either as a polymer additive or an organocatalyst.

In the broader context of materials science, polymers containing sulfonamide groups are being investigated for various applications. For example, precise ion-containing polyamide sulfonates have been synthesized and studied for their thermal stability and potential use in creating ordered nanoscale morphologies. rsc.org These materials demonstrate the potential for sulfonamide moieties to be incorporated into polymer backbones to create materials with specific thermal and structural properties.

Similarly, the field of organocatalysis has seen the development of catalysts based on sulfonamide scaffolds. google.com Chiral sulfonamides have been used to create organocatalysts for enantioselective reactions, highlighting the potential of the sulfonamide group to participate in catalytic cycles. nih.govmdpi.comresearchgate.netnih.gov For instance, proline sulfonamide organocatalysts have been shown to be effective in various enantioselective reactions. google.com

Despite these advancements with related compounds, research into the potential of this compound as a functional component in polymers or as an organocatalyst has not been undertaken. Future studies could investigate whether the specific steric and electronic properties of this compound could impart desirable characteristics as a polymer additive or demonstrate catalytic activity in organic transformations.

Advanced Spectroscopic and Structural Methodologies for Complex Systems

No specific studies employing advanced spectroscopic and structural methodologies for the analysis of complex systems involving this compound have been published. The characterization of novel sulfonamides typically involves a suite of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), to confirm their molecular structure. scirp.orgnih.govmdpi.com

While direct structural data for this compound is absent from the literature, a study on the closely related compound, N-cyclohexyl-N-methylbenzenesulfonamide, provides some insight. nih.govresearchgate.net The crystal structure of this analog was determined using single-crystal X-ray diffraction, revealing details about its molecular conformation and intermolecular interactions, which are stabilized by weak C-H···O hydrogen bonds. nih.govresearchgate.net Such detailed structural analysis is crucial for understanding the physicochemical properties of a compound and how it interacts with its environment. Future research on this compound would benefit from similar advanced characterization to elucidate its three-dimensional structure and spectroscopic fingerprint.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

There are no specific instances in the current literature of artificial intelligence (AI) or machine learning (ML) being applied to the design or property prediction of this compound.

The application of such predictive models to this compound could provide valuable insights into its potential properties and applications. Future research could involve the development of quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict its biological activity, toxicity, or suitability for various material science applications, thereby guiding future experimental work.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-N-methylaminosulfonamide, and how are reaction conditions optimized?

this compound is typically synthesized via sulfonylation of cyclohexylamine derivatives. A common method involves alkylation of cyclohexylamine sulfonamide precursors using methylating agents like methyl iodide under controlled alkaline conditions . Temperature (often 0–40°C) and pH (maintained via bases like NaOH) are critical to minimize side reactions and maximize yield. Post-synthesis, intermediates are purified via recrystallization or column chromatography. Purity is confirmed using techniques such as HPLC (>95% purity reported in some protocols) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with sulfonamide protons typically appearing at δ 2.8–3.5 ppm .

- Infrared (IR) Spectroscopy : Sulfonyl (S=O) stretches are observed at ~1150–1350 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 213.3 g/mol for related sulfonamides) . Single-crystal X-ray diffraction is used for absolute configuration determination, as seen in analogous sulfonamide structures .

Q. What are the primary research applications of this compound in medicinal chemistry?

Sulfonamides like this compound are explored as precursors for bioactive heterocycles. For example, they serve as intermediates in synthesizing antimicrobial and anti-inflammatory agents. The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted drugs .

Advanced Research Questions

Q. How do reaction pathways differ when modifying substituents on the sulfonamide group?

Substituent effects are studied using kinetic and mechanistic analyses. For example:

- Electron-withdrawing groups (e.g., nitro) increase sulfonamide reactivity in nucleophilic substitutions, while electron-donating groups (e.g., methoxy) stabilize intermediates in oxidation reactions .

- Steric hindrance from the cyclohexyl group slows down reactions at the sulfonamide nitrogen, requiring higher temperatures (e.g., 60–80°C) for alkylation .

Q. How can computational methods aid in predicting the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess binding affinity to biological targets like cyclooxygenase-2 (COX-2), guiding structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in bioactivity (e.g., anti-malarial vs. herbicidal effects) often arise from:

- Structural variations : Minor changes (e.g., para-substituted phenyl vs. cyclohexyl) alter target selectivity .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect potency. Meta-analyses of published IC₅₀ values under standardized protocols are recommended .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in sulfonamide synthesis?

- Document reaction parameters : Precise temperature (±2°C), solvent purity (HPLC-grade), and reagent stoichiometry (1:1.1 molar ratios for alkylation) .

- Validate purity : Use orthogonal methods (e.g., NMR + HPLC) to confirm >95% purity .

- Compare with literature : Cross-reference melting points (e.g., 120–125°C for analogous compounds) and spectral data .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization.

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes single-crystal growth.

- Seeding : Introduce microcrystals from analogous structures to induce nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.